N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS No.: 953208-51-0
Cat. No.: VC4888341
Molecular Formula: C18H22FN3O2
Molecular Weight: 331.391
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953208-51-0 |
---|---|
Molecular Formula | C18H22FN3O2 |
Molecular Weight | 331.391 |
IUPAC Name | N-butan-2-yl-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Standard InChI | InChI=1S/C18H22FN3O2/c1-3-13(2)20-17(23)5-4-12-22-18(24)11-10-16(21-22)14-6-8-15(19)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,20,23) |
Standard InChI Key | KLWLCLAKFADAJJ-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Introduction
N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound with a specific molecular structure. It belongs to the pyridazine class of compounds, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound is identified by its CAS number, 953208-51-0, and has a molecular weight of 331.4 g/mol .
Synthesis and Preparation
While specific synthesis protocols for N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide are not detailed in the available literature, pyridazine derivatives are generally synthesized through condensation reactions involving appropriate precursors. These reactions often involve the use of commercially available reagents and can be optimized for yield and purity using various solvents and conditions .
Biological Activity
Pyridazine derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer effects. Although specific biological activity data for N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide are not available, related compounds have shown promising results in these areas. For instance, some pyridazine derivatives have been evaluated as inhibitors of enzymes involved in inflammation or as anticancer agents .
Research Findings and Future Directions
Given the lack of specific research findings on N-(sec-butyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, future studies should focus on its synthesis optimization, biological activity evaluation, and structure-activity relationship analysis. This could involve molecular docking studies to predict potential targets and in vitro assays to assess its efficacy and safety.
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